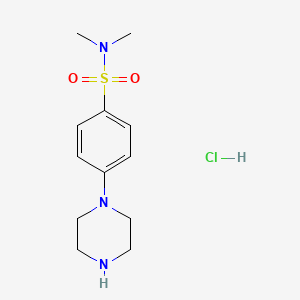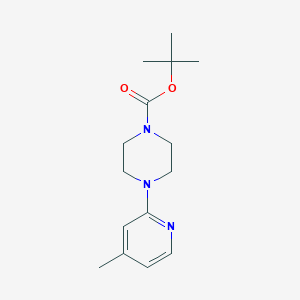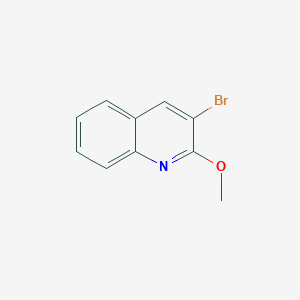
3-Bromo-2-methoxyquinoline
Vue d'ensemble
Description
3-Bromo-2-methoxyquinoline is a heterocyclic compound with a molecular weight of 238.08 . It is used as a reactant in the preparation of Bedaquiline, a potential drug in the treatment of tuberculosis . It also undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C .
Synthesis Analysis
The synthesis of 3-Bromo-2-methoxyquinoline involves several steps . The process starts with p-bromoaniline reacting with phosphorus oxychloride and N, N-dimethylformamide to generate a compound. This compound then reacts with phenylpropionyl chloride to generate N- (4-bromo-2-formylphenyl) -3-phenylacrylamide. The compound then reacts with phosphorus oxychloride to generate another compound, which finally reacts with sodium methoxide to generate 3-Bromo-2-methoxyquinoline .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methoxyquinoline has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Quinoline and its analogues have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
3-Bromo-2-methoxyquinoline is a solid at room temperature .Applications De Recherche Scientifique
Synthetic Organic Chemistry: Catalyst Development
In synthetic organic chemistry, 3-Bromo-2-methoxyquinoline serves as a substrate for developing novel catalysts . These catalysts can facilitate various organic reactions, including coupling and cyclization processes, which are fundamental in creating complex organic molecules.
Industrial Chemistry: Material Synthesis
This compound is utilized in the industrial synthesis of materials, particularly in the creation of organic light-emitting diodes (OLEDs) and other electronic components . Its ability to act as a building block for pi-conjugated systems makes it valuable for developing materials with specific electronic properties.
Green Chemistry: Sustainable Reaction Processes
3-Bromo-2-methoxyquinoline: is involved in green chemistry practices, where it’s used in reactions that aim for cleaner and more sustainable chemical processes . This includes its use in solvent-free reactions, microwave-assisted syntheses, and other eco-friendly methodologies.
Drug Design: Pharmacophore Development
The quinoline moiety, part of the 3-Bromo-2-methoxyquinoline structure, is a common pharmacophore in drug design . It is incorporated into molecules that are designed to interact with specific biological targets, leading to the development of new therapeutic agents with potential anticancer, antiviral, and anti-inflammatory properties.
Biological Activities: Antimicrobial and Antifungal Applications
Derivatives of 3-Bromo-2-methoxyquinoline have been shown to possess a broad spectrum of biological activities, including antimicrobial and antifungal effects . This makes them valuable for further research into new treatments for infections caused by resistant strains of bacteria and fungi.
Mécanisme D'action
Target of Action
The primary targets of 3-Bromo-2-methoxyquinoline are currently unknown. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in the field of medicinal chemistry . .
Biochemical Pathways
Quinoline and its derivatives have been found to have versatile applications in synthetic organic chemistry , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 238.08 , which may influence its bioavailability and pharmacokinetic properties.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANIWICHNFHZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672473 | |
| Record name | 3-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxyquinoline | |
CAS RN |
222317-29-5 | |
| Record name | 3-Bromo-2-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222317-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



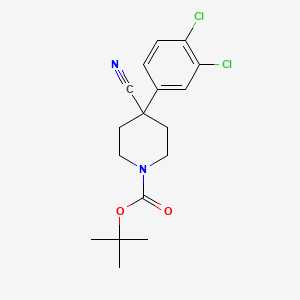
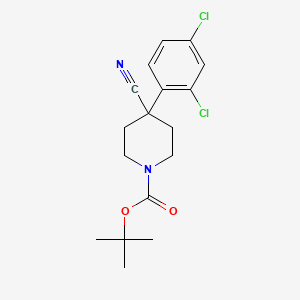
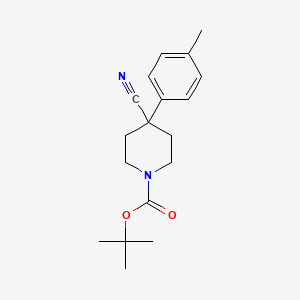

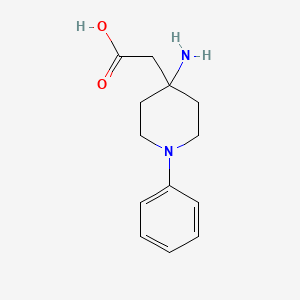
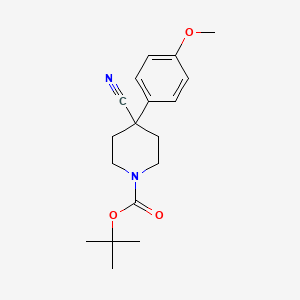
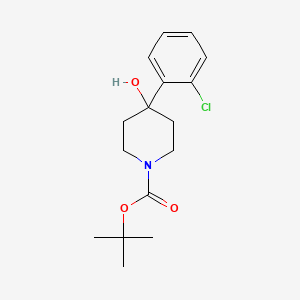
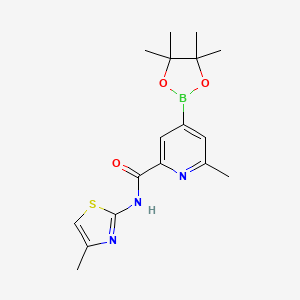
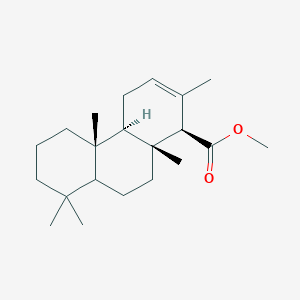
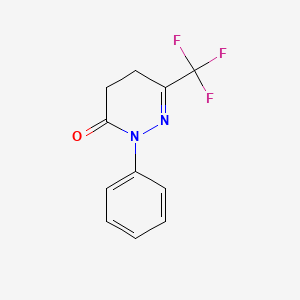
![Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B1502792.png)

